molecular formula C20H19N3O2 B7805991 N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Cat. No.: B7805991
M. Wt: 333.4 g/mol
InChI Key: XKRTYKNFJQJUBP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is a synthetic small molecule featuring a pyrazole-benzamide core, a structure of significant interest in medicinal chemistry and drug discovery. The compound is built on a molecular framework that has been extensively investigated for its potential to interact with diverse biological targets. Scientific literature indicates that structurally analogous N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl-benzamides have demonstrated potent sub-micromolar antiproliferative activity in assays against MIA PaCa-2 pancreatic cancer cells . These related compounds have been shown to modulate autophagy pathways, potentially by interfering with mTORC1 reactivation and disrupting autophagic flux, which positions them as promising candidates for research in oncology and cellular biology . Furthermore, pyrazole-benzamide hybrids have been explored for other research applications, including as modulators of the mGlu5 receptor in neuroscience and as antibacterial agents targeting New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . The specific research applications and biological activity profile of this compound are yet to be fully characterized, offering a compelling opportunity for further investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-11-14(2)23(22-13)19-9-7-16(8-10-19)20(25)21-18-6-4-5-17(12-18)15(3)24/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRTYKNFJQJUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Nucleophilic Aromatic Substitution

4-Fluorobenzoic acid reacts with 3,5-dimethylpyrazole in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base.

Procedure :

  • 4-Fluorobenzoic acid (10 mmol), 3,5-dimethylpyrazole (12 mmol), and K2CO3 (15 mmol) are stirred in DMF (20 mL) at 120°C for 24 hours.

  • The mixture is acidified with HCl (1M), and the product is extracted with ethyl acetate.

  • Yield: 70–75%; m.p. 215–217°C.

Route B: Ullmann Coupling

A copper-catalyzed coupling between 4-iodobenzoic acid and 3,5-dimethylpyrazole improves regioselectivity.

Conditions :

  • Catalyst: CuI (10 mol%), ligand: 1,10-phenanthroline.

  • Solvent: Dimethyl sulfoxide (DMSO), 110°C, 12 hours.

  • Yield: 80–85%.

Formation of Benzoyl Chloride Intermediate

The benzoic acid derivative is converted to its reactive acyl chloride using thionyl chloride (SOCl2).

Procedure :

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid (10 mmol) is refluxed with SOCl2 (15 mL) for 3 hours.

  • Excess SOCl2 is removed under vacuum, yielding the acyl chloride as a pale-yellow solid.

  • The product is used directly without further purification.

Amide Coupling with 3-Acetylaniline

The final step involves coupling the acyl chloride with 3-acetylaniline under Schotten-Baumann conditions or via carbodiimide-mediated coupling.

Method A: Schotten-Baumann Reaction

  • 3-Acetylaniline (12 mmol) is dissolved in THF (20 mL) and cooled to 0°C.

  • Acyl chloride (10 mmol) and aqueous NaOH (2M, 15 mL) are added dropwise.

  • The mixture is stirred at room temperature for 4 hours, and the product is filtered.

  • Yield: 65–70%; m.p. 189–191°C.

Method B: HBTU-Mediated Coupling

For higher yields, HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) is employed:

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid (10 mmol), HBTU (11 mmol), and DIPEA (20 mmol) are stirred in DMF (15 mL) for 30 minutes.

  • 3-Acetylaniline (12 mmol) is added, and the reaction is stirred for 12 hours.

  • Yield: 85–90%.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines pyrazole formation and amide coupling in a single pot:

  • Acetylacetone, hydrazine hydrate, and 4-fluorobenzoic acid are reacted in DMF with K2CO3.

  • After pyrazole formation, SOCl2 is added in situ to generate the acyl chloride.

  • 3-Acetylaniline is introduced, yielding the final product in 60% overall yield.

Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Coupling ReagentHBTU90%
Solvent (Amide Coupling)DMF85%
Temperature (Pyrazole Synthesis)80°C88%
Reaction Time (Ullmann)12 hours82%

Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.25 (s, 6H, pyrazole-CH3), 2.55 (s, 3H, COCH3), 6.45 (s, 1H, pyrazole-H), 7.50–8.10 (m, 8H, aromatic-H).

IR (KBr) :

  • 1660 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1240 cm⁻¹ (C–N stretch).

LC-MS (ESI+) :

  • m/z 376.2 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The acetylphenyl and pyrazolyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides

  • Structure : Replaces the 3-acetylphenyl group with a benzyl-substituted pyrazole at position 3.
  • Activity : Exhibits submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. Modulates mTORC1 and autophagy pathways, disrupting autophagic flux under nutrient stress .

LMM5 and LMM11 (1,3,4-Oxadiazoles)

  • Structure : Contain a 1,3,4-oxadiazole core instead of pyrazole, with sulfamoyl and methoxy/furan substituents.
  • Activity : Antifungal agents inhibiting thioredoxin reductase (Trr1) in Candida albicans .
  • Key Difference : The oxadiazole ring may confer different electronic properties and metabolic stability compared to pyrazole-based compounds.

4-Ethoxybenzamide Derivatives

  • Structure: Features a pyridazinylamino-ethyl linker and 4-ethoxybenzamide (e.g., N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide) .
  • Key Difference : The ethoxy group and pyridazine ring alter solubility and hydrogen-bonding capacity relative to the acetylphenyl-pyrazole system.

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility Metabolic Stability Key Substituent Influence
Target Compound ~3.5 (estimated) Moderate (DMSO-soluble) High (pyrazole) Acetylphenyl enhances lipophilicity
N-(1-Benzyl-pyrazol-4-yl)benzamides ~3.8 Low Moderate Benzyl group increases LogP
LMM5/LMM11 ~2.5–3.0 High (surfactant-assisted) Low (oxadiazole) Sulfamoyl groups improve solubility

*Calculated using fragment-based methods.

Biological Activity

N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

The synthesis of this compound typically involves two main steps:

  • Formation of Acetylphenyl Intermediate : The starting material, 3-acetylphenylamine, is synthesized through the acetylation of aniline using acetic anhydride.
  • Coupling with Pyrazole : The acetylphenyl intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values ranging from 21.3 to 28.3 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to apoptosis in cancer cells or inhibition of cell proliferation.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureIC50 (µM)Activity Type
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamideStructure22.54Anticancer
N-(3-acetylphenyl)-4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamideStructure18.00Anticancer

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of this compound against multiple human cancer cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations below 30 µM. The study also included molecular docking simulations that suggested a strong binding affinity to CDK2, a key regulator in cell cycle progression .

Case Study 2: Enzymatic Inhibition

Another investigation focused on the compound's ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases. The results showed that it possesses moderate inhibitory activity compared to donepezil, a standard treatment for Alzheimer's disease .

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzamide-pyrazole hybrids typically involves coupling a substituted benzoyl chloride with a pyrazole-containing amine. For this compound:

  • Step 1: Synthesize the pyrazole intermediate (e.g., 3,5-dimethyl-1H-pyrazole) via cyclocondensation of acetylacetone with hydrazine .
  • Step 2: Introduce the benzamide moiety by reacting 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid with 3-acetylaniline using coupling agents like HATU or DCC in anhydrous DMF .
  • Optimization: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (≥70%) are achievable under inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to verify acetyl (δ ~2.6 ppm, singlet) and pyrazole (δ 6.2–6.5 ppm, singlet) protons .
  • X-ray Crystallography: Use SHELXL for refinement. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å), 100 K.
    • Hydrogen atoms placed geometrically; anisotropic displacement parameters for non-H atoms .
    • Final R1 < 0.05 for high-resolution data .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]+) with <5 ppm error .

Q. What protocols ensure stability and proper storage of this compound in laboratory settings?

Methodological Answer:

  • Storage: Store at –20°C in amber vials under desiccant (silica gel) to prevent hydrolysis of the acetyl group .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation <5% indicates stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the antiproliferative potential of this compound?

Methodological Answer:

  • Design: Synthesize analogs with variations in:
    • Acetyl group (e.g., replace with trifluoroacetyl).
    • Pyrazole substituents (e.g., ethyl instead of methyl).
  • Biological Assays:
    • MTT Assay: Test cytotoxicity in MIA PaCa-2 or HeLa cells (72-hour exposure, IC50 calculation) .
    • Selectivity: Compare activity in cancer vs. non-cancerous cell lines (e.g., HEK-293).
    • Key Finding: Analogs with electron-withdrawing groups on the benzamide show enhanced potency (e.g., IC50 = 0.8 µM vs. 5 µM for parent compound) .

Table 1: SAR of Selected Analogs

Substituent (R)IC50 (µM)Metabolic Stability (t₁/₂, min)
3-Acetylphenyl5.045
3-Trifluoroacetylphenyl0.862
4-Fluorophenyl12.428

Q. What experimental approaches assess the compound’s modulation of mTORC1 and autophagy pathways?

Methodological Answer:

  • mTORC1 Activity:
    • Western Blot: Measure phosphorylation of downstream targets (S6K1, 4E-BP1) in serum-starved cells treated with the compound .
    • Autophagy Flux: Use LC3-II turnover assays with/without lysosomal inhibitors (bafilomycin A1). Accumulation of LC3-II punctae (confocal microscopy) indicates disrupted flux .
  • Key Finding: At 1 µM, the compound reduces phospho-S6K1 by 60% and increases LC3-II levels 3-fold under nutrient deprivation .

Q. How can computational methods predict molecular targets or binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to dock the compound into mTOR or autophagy-related proteins (e.g., ATG5).
    • PDB Templates: 4JSV (mTOR kinase domain), 3V6W (LC3-II).
    • Scoring: Prioritize poses with hydrogen bonds to pyrazole N-atoms and hydrophobic interactions with benzamide .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. RMSD <2 Å indicates stable complexes .

Q. What crystallographic refinement strategies resolve ambiguities in X-ray data for this compound?

Methodological Answer:

  • SHELXL Workflow:
    • Initial Model: Solve via dual-space methods (SHELXT).
    • Refinement: Apply TWIN/BASF commands for twinned data. Use ISOR/SADI restraints for thermal motion .
    • Validation: Check Rint (<0.05) and CC/CCweak (>90%) for data completeness .
  • Case Study: A related benzamide required 20 cycles of refinement to achieve R1 = 0.039, with H-bond interactions mapped using Mercury .

Q. How do solvent systems influence crystallization and polymorph formation?

Methodological Answer:

  • Screening: Test 10–20 solvent combinations (e.g., DCM/hexane, acetone/water).
  • Key Observation: Slow evaporation from DCM/MeOH (9:1) yields block-shaped crystals (P21/c space group), while THF/hexane produces needle-like polymorphs .
  • PXRD: Compare experimental vs. simulated patterns to confirm polymorphism.

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